2-(Dimethylamino)ethyl 5-oxo-L-prolinate
Description
Historical and Contemporary Significance of L-Proline and its Derivatives in Chemical Biology
L-proline, a proteinogenic amino acid, holds a unique position due to its secondary amine integrated into a pyrrolidine (B122466) ring. nih.gov This rigid structure imparts significant conformational constraints on peptide chains, making it a critical "structure-breaker" in protein secondary structures like α-helices and β-sheets. sigmaaldrich.com Historically recognized as an essential component of collagen, L-proline is vital for the proper function of joints and tendons. nih.gov
In contemporary chemical biology, the significance of L-proline has expanded dramatically. It is recognized as a potent organocatalyst, capable of synthesizing enantiopure drugs. frontiersin.org Its derivatives are foundational in the development of novel bioactive compounds, ligands, and asymmetric catalysts. organic-chemistry.org Researchers have developed numerous proline analogues—including substituted prolines, unsaturated structures, and heterocyclic variants—to fine-tune physicochemical properties for applications in peptide and protein engineering. nih.govacs.org These derivatives are crucial in designing new therapeutics and understanding complex biological systems. nih.govacs.org
The Role of the 5-Oxo-L-Prolinate (Pyroglutamic Acid) Moiety in Biological Systems
5-Oxo-L-prolinate, also known as pyroglutamic acid (pGlu), is a naturally occurring amino acid derivative found ubiquitously from archaebacteria to humans. researchgate.net It is formed through the intramolecular cyclization of glutamic acid or glutamine. wikipedia.orgtaylorandfrancis.com This modification, known as pyroglutamylation, often occurs at the N-terminus of peptides and proteins, including antibodies and hormones, where it can protect them from degradation and influence their structure and activity. researchgate.netnih.gov
Free pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, a pathway essential for the synthesis and degradation of glutathione (B108866), a critical cellular antioxidant. taylorandfrancis.comnih.gov As an intermediate, its levels can reflect the turnover of glutathione. rupahealth.com In the brain, pyroglutamic acid may act as a storage form for glutamate (B1630785) and appears to have a role in the cholinergic system. wikipedia.org Its presence has been noted in various physiological and pathological contexts; for example, it is a component of the natural moisturizing factor in skin, and modified amyloid-β peptides containing pyroglutamic acid are elevated in Alzheimer's disease. wikipedia.org
The Functional Contribution of the 2-(Dimethylamino)ethyl Moiety in Compound Design and Bioactivity
The 2-(dimethylamino)ethyl moiety, derived from 2-(dimethylamino)ethanol (DMAE), is a bifunctional group containing a tertiary amine and a primary alcohol. wikipedia.org In compound design, its inclusion can significantly influence a molecule's properties. The tertiary amine group can be protonated at physiological pH, imparting a positive charge that can enhance water solubility and facilitate interactions with biological targets like receptors and enzymes.
DMAE itself has been investigated for various applications, including as an ingredient in skincare products and as a nootropic agent. drugbank.comnih.gov Studies suggest that DMAE may have antioxidant properties, acting as a free radical scavenger. researchgate.net In dermatological research, formulations with DMAE have been shown to increase dermal thickness and collagen fiber thickness. nih.gov When incorporated into larger molecules, the 2-(dimethylamino)ethyl group is a feature of numerous FDA-approved drugs, including antihistamines and antidepressants, highlighting its established role in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of active compounds. rsc.org
Overview of Research Trajectories for Ester Compounds Incorporating Both Moieties
The synthesis of ester compounds that combine the 5-oxo-L-prolinate moiety with an alcohol like DMAE represents a targeted approach in medicinal chemistry and materials science. Research into pyroglutamic acid esters is driven by the goal of creating prodrugs or novel bioactive molecules that leverage the properties of both components. For example, esterification of pyroglutamic acid has been explored to create prodrugs of other therapeutic agents, such as paracetamol, to improve bioavailability. nih.gov
The synthesis of chiral pyroglutamic acid esters is a significant area of research, with methods developed for creating multiple stereocenters with high selectivity. rsc.org These complex structures serve as valuable building blocks for chiral α-amino acid derivatives and other sophisticated molecules. While specific research focusing exclusively on 2-(Dimethylamino)ethyl 5-oxo-L-prolinate is not extensively detailed in publicly available literature, the existing research on related compounds provides a clear trajectory. For instance, studies on L-prolinamide derivatives containing the 5-oxo-l-prolyl group have been investigated for their antifungal activity. researchgate.net Similarly, other esters of pyroglutamic acid, like methyl 5-oxo-L-prolinate, are used as building blocks in pharmaceutical synthesis and as substrates in enzymatic reactions. ontosight.ainih.gov The combination of the biologically active pyroglutamate (B8496135) scaffold with the DMAE moiety suggests a research path aimed at developing new compounds with potential applications in neuropharmacology, dermatology, or as novel biomaterials, building on the known activities of each constituent part.
Structure
3D Structure
Properties
CAS No. |
34834-78-1 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-11(2)5-6-14-9(13)7-3-4-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
VXLWESKPIFFDJU-ZETCQYMHSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CN(C)CCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Dimethylamino Ethyl 5 Oxo L Prolinate and Analogous Structures
Esterification Strategies for the Synthesis of 5-Oxo-L-Prolinate Esters
The synthesis of esters from L-pyroglutamic acid (5-oxo-L-proline) is a fundamental step in the creation of more complex derivatives, including the title compound. The selection of an appropriate esterification method is critical and depends on factors such as the desired scale, the stability of the starting materials, and the required purity of the product.
Direct Esterification and Transesterification Techniques
Direct esterification of L-pyroglutamic acid is a common and straightforward approach. The Fischer-Speier esterification, a classic acid-catalyzed method, involves reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst. For instance, the synthesis of L-proline ethyl ester hydrochloride has been achieved by bubbling dry hydrogen chloride gas through a suspension of L-proline in anhydrous ethanol. sciencemadness.org A similar principle is applied for pyroglutamic acid esters, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Alternative reagents can be used to facilitate this transformation. Thionyl chloride (SOCl₂) is effective for converting L-pyroglutamic acid to its methyl ester. This reaction proceeds by first forming an acyl chloride intermediate, which is highly reactive and readily undergoes esterification with methanol (B129727). google.com
Biocatalysis presents a greener alternative to traditional chemical methods. Lipases, such as that from Candida antarctica B, have been successfully employed to catalyze the synthesis of dodecyl pyroglutamate (B8496135). nih.gov This enzymatic approach often occurs under milder conditions and can offer high selectivity. Transesterification, another viable route, involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid, base, or enzyme catalyst. This can be particularly useful for synthesizing esters of higher alcohols from more readily available methyl or ethyl esters.
| Method | Reagents & Catalysts | Key Features | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Ethanol), Dry HCl (gas) | Classic acid-catalyzed method; requires anhydrous conditions for good yields. | sciencemadness.org |
| Thionyl Chloride Method | Alcohol (e.g., Methanol), Thionyl Chloride (SOCl₂) | Proceeds via a highly reactive acyl chloride intermediate. | google.com |
| Biocatalysis | Alcohol, Lipase (e.g., from Candida antarctica B) | Mild reaction conditions, high selectivity, environmentally friendly. | nih.gov |
| Ion Exchange Resin Catalysis | Alcohol, Acidic Resin (e.g., Amberlyst IR120H) | Heterogeneous catalysis, allowing for easier catalyst separation. | nih.gov |
Protecting Group Chemistry in 5-Oxo-L-Prolinate Synthesis
In the multi-step synthesis of complex molecules, protecting groups are essential tools to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org They temporarily mask a reactive functional group to prevent it from participating in a reaction, and can be removed later in the synthetic sequence. wikipedia.org In the context of 5-oxo-L-prolinate synthesis, the secondary amine within the lactam ring can be reactive under certain conditions.
While the lactam nitrogen is significantly less basic and nucleophilic than a typical secondary amine, its protection can be necessary, particularly when strong bases or highly reactive electrophiles are used in subsequent steps. Common nitrogen-protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
The N-acylation of tert-butyl pyroglutamate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) affords the N-Boc protected pyroglutamate ester. researchgate.net This strategy is effective for introducing the Boc group under relatively mild conditions. The choice of protecting group is critical, as its introduction and removal must be high-yielding and should not interfere with other functional groups in the molecule. organic-chemistry.org An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses. organic-chemistry.org
Organocatalytic Approaches Utilizing L-Proline Derivatives in Chemical Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthetic chemistry. L-proline and its derivatives are particularly prominent "privileged" catalysts, capable of promoting a wide range of asymmetric transformations.
L-Proline-Catalyzed Reactions for Related Enamine and Enaminone Formations
L-proline catalysis frequently proceeds through the formation of key enamine or iminium ion intermediates. nih.govsemanticscholar.org In the reaction between a carbonyl compound (an aldehyde or ketone) and L-proline, a nucleophilic enamine is generated. wikipedia.orgresearchgate.net The generally accepted mechanism involves the initial formation of a carbinolamine, which then dehydrates to form an iminium ion. Subsequent deprotonation at the α-carbon yields the enamine. libretexts.org
However, detailed mechanistic studies using kinetic isotope effects and theoretical calculations have refined this picture. acs.orgnih.gov These studies support a mechanism where an oxazolidinone intermediate plays a key, non-parasitic role. acs.orgnih.govpnas.org The rate-determining step is the conversion of this oxazolidinone to an N-protonated enamine via an E2 elimination pathway. acs.orgnih.gov
This enamine is the key nucleophilic species that reacts with various electrophiles in reactions such as aldol (B89426), Mannich, and Michael additions. nih.govresearchgate.net The chirality of the proline catalyst is transferred during this step, leading to the formation of enantioenriched products. wikipedia.org The stereochemical outcome is often rationalized by transition state models, such as the Zimmerman-Traxler model for aldol reactions, which minimize steric interactions. wikipedia.orglibretexts.org Crystal structures of stabilized proline-derived enamines provide valuable insight into the geometry and stereochemistry of these crucial intermediates. nih.gov
Green Chemistry Principles in the Synthesis of Related Heterocyclic Compounds
The synthesis of nitrogen-containing heterocycles, a class of compounds that includes the pyroglutamate core, is an area where the principles of green chemistry are increasingly being applied. frontiersin.org The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net
Key strategies in the green synthesis of nitrogen heterocycles include:
Use of Benign Solvents : Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, polyethylene glycol (PEG), or bio-based solvents is a major focus. mdpi.com Deep eutectic solvents (DES), such as those based on L-proline and glycerol, can also serve as effective and sustainable reaction media. beilstein-journals.org
Atom Economy : Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Multi-component reactions (MCRs) and domino (or cascade) reactions are excellent examples of atom-economical processes that build molecular complexity in a single step, reducing waste. frontiersin.orgresearchgate.net
Energy Efficiency : Employing alternative energy sources like microwave irradiation can dramatically shorten reaction times and often improve yields compared to conventional heating. researchgate.net
Catalysis : Using catalysts, rather than stoichiometric reagents, minimizes waste. The development of reusable or metal-free catalysts is a significant aspect of green chemistry. frontiersin.orgnih.gov
These principles are not mutually exclusive and are often combined to develop highly efficient and sustainable synthetic routes to valuable heterocyclic compounds. frontiersin.org
Multi-Component Reactions and Convergent Synthesis of Complex Structures Incorporating 5-Oxo-L-Prolinate and Dimethylaminoethyl Moieties
For the efficient construction of complex molecules like 2-(Dimethylamino)ethyl 5-oxo-L-prolinate, which contains distinct structural motifs, advanced strategies like multi-component reactions and convergent synthesis are highly advantageous.
Derivatization Techniques for Structural Modification and Functionalization of this compound Analogs
The structural modification and functionalization of this compound and its analogs are pivotal for modulating their physicochemical properties and biological activities. Derivatization strategies primarily target three key regions of the molecule: the lactam nitrogen, the carbon backbone of the pyroglutamate ring, and the ester moiety. These modifications allow for the synthesis of a diverse library of compounds for various research applications.
Modification of the Pyroglutamate Ring
The pyroglutamate (5-oxo-L-prolinate) core is a versatile scaffold that allows for various modifications. Key strategies include N-acylation, alkylation at the C4 position, and selective cross-coupling reactions.
N-Acylation and N-Protection: The lactam nitrogen of pyroglutamic acid esters can be readily functionalized. This is often achieved through N-acylation using reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), yielding N-protected derivatives. researchgate.net Such protection is crucial for preventing side reactions in subsequent synthetic steps. For instance, the reaction of tert-butyl pyroglutamate with Boc₂O and catalytic DMAP in acetonitrile (B52724) leads to the formation of di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate. researchgate.net
Copper-Catalyzed Cross-Coupling: A significant advancement in the functionalization of the pyroglutamate ring is the use of copper-catalyzed cross-coupling reactions. This method allows for the selective N–H arylation and alkenylation of N-terminal pyroglutamate residues in unprotected peptides under mild conditions. chemrxiv.org The reaction is operationally simple, utilizing Cu(OAc)₂ and various boronic acids, and demonstrates tolerance to a wide range of amino acid residues. chemrxiv.org This technique provides a powerful tool for the late-stage diversification of pyroglutamate-containing molecules. chemrxiv.org
Alkylation: The carbon backbone, particularly the C4 position, can be modified through alkylation of the corresponding lithium enolate of an N-protected pyroglutamic ester. clockss.org This method has been successfully employed with reactive electrophiles like allylic halides, leading to C4-substituted derivatives, albeit with moderate yields and stereospecificity. clockss.org
Modification of the Ester Group
The ester group of 5-oxo-L-prolinate analogs is a primary site for derivatization, enabling the introduction of a wide array of functional groups.
Transesterification: The synthesis of various pyroglutamate esters can be achieved through transesterification. For example, the synthesis of dodecyl pyroglutamate (pyroglutamate lauroyl ester) has been accomplished in a two-step process from a pyroglutamic acid alkyl ester intermediate. nih.gov This reaction can be performed using either chemical catalysis, with reagents like ion exchange resins, or biocatalysis, employing lipases such as the one from Candida antarctica B. nih.gov
Derivatization for Analytical Purposes: For applications in gas chromatography-mass spectrometry (GC-MS), the carboxyl group is often esterified. nih.govmdpi.com A common method involves heating the compound with 2 M HCl in methanol (CH₃OH) to form the methyl ester. nih.govmdpi.comsemanticscholar.org Further derivatization of the pyroglutamate structure can be achieved by acylation with reagents like pentafluoropropionic anhydride (PFPA). nih.govmdpi.comsemanticscholar.org Another technique for GC-MS analysis of free pyroglutamic acid involves derivatization with pentafluorobenzyl bromide (PFB-Br), which converts it into its pentafluorobenzyl (PFB) ester. mdpi.comsemanticscholar.org
The table below summarizes key derivatization reactions for 5-oxo-L-prolinate analogs based on research findings.
| Reaction Type | Target Site | Key Reagents/Catalysts | Resulting Modification | Reference |
|---|---|---|---|---|
| N-Protection | Lactam Nitrogen | Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP) | N-tert-butoxycarbonyl (N-Boc) group addition | researchgate.net |
| N-H Cross-Coupling | Lactam Nitrogen | Cu(OAc)₂, Aryl/Alkenyl boronic acids | N-Arylation or N-Alkenylation | chemrxiv.org |
| Alkylation | C4-Position | Lithium enolate, Allylic halides | C4-Allyl substitution | clockss.org |
| Transesterification | Ester Group | Lipase from Candida antarctica B or Ion exchange resin (Amberlyst IR120H) | Formation of new alkyl esters (e.g., dodecyl ester) | nih.gov |
| Esterification (for GC-MS) | Carboxyl Group | 2 M HCl in Methanol | Methyl ester formation | nih.govmdpi.com |
| Acylation (for GC-MS) | Ring/Amine | Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionyl (PFP) derivative | nih.govmdpi.com |
| Esterification (for GC-MS) | Carboxyl Group | Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl (PFB) ester formation | mdpi.comsemanticscholar.org |
Ring Opening and Cyclization
While the goal is often to modify the intact pyroglutamate ring, understanding its formation and potential for ring-opening is crucial. Pyroglutamic acid can be formed from the intramolecular cyclization of N-terminal glutamic acid or glutamine residues. wikipedia.orgtaylorandfrancis.com Conversely, the ring can be opened. For instance, the enzyme 5-oxoprolinase catalyzes the hydrolysis of 5-oxo-L-proline to L-glutamate, a reaction that is dependent on the hydrolysis of ATP. nih.gov Chemically, derivatization of pyroglutamate with 2 M HCl in methanol at elevated temperatures can lead to partial conversion to glutamate (B1630785). nih.gov Furthermore, pyroglutamate-containing diketopiperazines can undergo ring-opening reactions with diamines to synthesize substituted pyroglutamic acids. clockss.org These principles of cyclization and ring-opening are foundational to designing synthetic routes for novel analogs. clockss.org
Biochemical Mechanisms of Action and Molecular Target Interactions of 2 Dimethylamino Ethyl 5 Oxo L Prolinate Analogs
Modulation of Amino Acid Metabolic Pathways by 5-Oxo-L-Prolinate Derivatives
The 5-oxo-L-prolinate component, also known as pyroglutamate (B8496135), is a natural intermediate in critical metabolic pathways. Derivatives based on this structure can influence these pathways by mimicking endogenous molecules and interacting with their associated enzymes.
The gamma-glutamyl cycle is a crucial pathway for the synthesis and degradation of glutathione (B108866) (GSH), an essential antioxidant. nih.govnih.gov A key step in this cycle is the ATP-dependent conversion of 5-oxo-L-proline back to L-glutamate, a reaction catalyzed by the enzyme 5-oxo-L-prolinase (OPLAH). nih.govwikipedia.orgnih.gov This reaction salvages glutamate (B1630785) for the resynthesis of glutathione. nih.gov
Derivatives of 5-oxo-L-proline can significantly influence this cycle. For instance, the administration of L-2-oxothiazolidine-4-carboxylate (OTZ), a 5-oxo-L-proline analog, serves as a prodrug for cysteine, a rate-limiting substrate for GSH synthesis. researchgate.net OTZ is metabolized by 5-oxo-L-prolinase, thereby modulating intracellular cysteine and consequently glutathione levels. researchgate.net Studies have shown that inhibiting 5-oxoprolinase leads to the accumulation of 5-oxoproline in tissues, providing evidence for the active functioning of the gamma-glutamyl cycle in vivo. nih.gov Such inhibition can be achieved by competitive inhibitors like L-2-imidazolidone-4-carboxylate. nih.govdocumentsdelivered.com
Furthermore, the expression and activity of 5-oxoprolinase can vary between normal and tumor tissues. Lower levels of 5-oxoprolinase have been observed in some tumor tissues compared to their normal counterparts, which has implications for selectively modulating glutathione levels in cancer therapy. researchgate.net The accumulation of 5-oxoproline itself is noted in certain metabolic disorders and may serve as a biomarker in conditions like pancreatic cancer, where the gamma-glutamyl cycle is significantly altered. taylorandfrancis.comtandfonline.com
Table 1: Key Enzymes of the Gamma-Glutamyl Cycle
| Enzyme | Function | Role in Cycle |
|---|---|---|
| γ-Glutamylcysteine Synthetase (GCS) | Catalyzes the first and rate-limiting step of GSH synthesis. | Combines glutamate and cysteine. |
| Glutathione Synthetase (GS) | Catalyzes the second step of GSH synthesis. | Adds glycine (B1666218) to γ-glutamylcysteine. |
| γ-Glutamyl Transpeptidase (GGT) | Transfers the γ-glutamyl moiety of GSH to an amino acid acceptor. | Initiates GSH breakdown. |
| γ-Glutamyl Cyclotransferase (GGCT) | Converts γ-glutamyl amino acids to 5-oxo-L-proline. nih.gov | Releases the amino acid and forms 5-oxoproline. |
| 5-Oxo-L-Prolinase (OPLAH) | Converts 5-oxo-L-proline to L-glutamate. wikipedia.orgnih.gov | Recycles glutamate for GSH synthesis. |
Proline metabolism is a critical pathway for cellular bioenergetics, redox balance, and protein synthesis. The interconversion of proline, glutamate, and ornithine is tightly regulated by a series of enzymes. Two central enzymes in this pathway are Pyrroline-5-carboxylate (P5C) Synthetase, which is involved in proline anabolism (synthesis), and Proline Dehydrogenase, which initiates proline catabolism (degradation). wikipedia.orgpnas.org
P5C Synthetase (P5CS) is a bifunctional enzyme that catalyzes the initial steps in proline biosynthesis from glutamate. pnas.orgfrontiersin.org It is subject to feedback inhibition by proline and can also be inhibited by ornithine, which serves as a physiological regulator of proline formation. pnas.orgnih.govdrugbank.com Derivatives of 5-oxo-L-prolinate, sharing structural similarities with glutamate, could potentially act as inhibitors or modulators of P5CS.
On the catabolic side, Proline Dehydrogenase (PRODH) catalyzes the FAD-dependent oxidation of proline to P5C. wikipedia.orgnih.gov This enzyme is a target for the development of inhibitors, as its activity is linked to metabolic rewiring in cancer cells. nih.govcapes.gov.br Various proline analogs have been investigated as PRODH inhibitors. For example, S-(–)-tetrahydro-2-furoic acid is a known competitive inhibitor, and other proline-like compounds with modified rings, such as cyclobutanecarboxylic acid and (2S)-oxetane-2-carboxylic acid, also exhibit inhibitory activity. nih.gov Plants with altered levels of PRODH show hypersensitivity to proline analogs, demonstrating the potential for such molecules to disrupt the proline metabolic pathway. nih.gov Given that 5-oxo-L-proline is structurally a lactam of glutamate and related to proline, its derivatives could be evaluated for their interaction with PRODH.
Table 2: Key Enzymes in Proline Metabolism
| Enzyme | Pathway | Function | Key Regulator(s) |
|---|---|---|---|
| Pyrroline-5-carboxylate Synthetase (P5CS) | Anabolism | Catalyzes the conversion of L-glutamate to P5C. frontiersin.orgwikipedia.org | Feedback inhibition by proline; inhibition by ornithine. pnas.orgnih.gov |
| Pyrroline-5-carboxylate Reductase (P5CR) | Anabolism | Reduces P5C to L-proline. wikipedia.org | --- |
| Proline Dehydrogenase (PRODH) | Catabolism | Oxidizes L-proline to P5C. wikipedia.org | Substrate availability; inhibited by proline analogs. nih.govnih.gov |
| Pyrroline-5-carboxylate Dehydrogenase (P5CDH) | Catabolism | Oxidizes P5C to L-glutamate. wikipedia.org | --- |
Many cancer cells exhibit a strong dependence on glutamine for their growth and survival, a phenomenon known as "glutamine addiction". johnshopkins.edu Glutamine provides the necessary nitrogen for nucleotide and amino acid synthesis and carbon for replenishing the TCA cycle. johnshopkins.edu This dependency makes enzymes in the glutamine metabolic pathway attractive targets for cancer therapy.
Glutamine antagonists are compounds that mimic glutamine and inhibit these crucial enzymes. A well-known example is 6-diazo-5-oxo-L-norleucine (DON), a compound that shares the 5-oxo structural feature with 5-oxo-L-prolinate. johnshopkins.edualbany.edunih.gov DON acts as a broad-spectrum inhibitor of glutamine-utilizing enzymes by covalently binding to their active sites. albany.edu Its use, however, has been limited by toxicity to normal tissues that also rely on glutamine, such as the gastrointestinal tract. nih.gov This has led to the development of tissue-targeted prodrugs of DON to improve its therapeutic index. nih.govtechnologynetworks.com The established antitumoral efficacy of DON highlights the potential of other molecules with a 5-oxo core, such as derivatives of 5-oxo-L-prolinate, to be investigated as glutamine antagonists. Their mechanism would likely involve competitive inhibition of glutamine-dependent enzymes, thereby disrupting cancer cell metabolism.
Enzyme Inhibition and Activation Profiles by Ester Moiety and Dimethylaminoethyl Group
The ester and dimethylaminoethyl functionalities of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate introduce distinct chemical properties that can mediate interactions with molecular targets beyond amino acid metabolism.
DNA topoisomerases and telomerase are critical enzymes for maintaining DNA topology and integrity, and they are validated targets for anticancer drugs. nih.gov A class of compounds known as acridines has been extensively studied as inhibitors of these enzymes. nih.govnih.gov These molecules typically feature a planar, polycyclic aromatic system that can intercalate into DNA.
Of particular relevance is the compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a mixed topoisomerase I/II inhibitor that has been in clinical trials. nih.govacs.orgresearchgate.net DACA contains the same N,N-dimethylaminoethyl side chain as this compound. This cationic side chain is a common feature in many topoisomerase inhibitors and is believed to facilitate interaction with the negatively charged DNA backbone in the minor groove. nih.govresearchgate.net Structure-activity relationship studies on DACA analogs have shown that while the acridine (B1665455) ring is essential for activity, modifications to this ring and the side chain can modulate the potency and selectivity for topoisomerase I versus topoisomerase II. nih.govacs.org
Similarly, acridine derivatives have been designed as telomerase inhibitors. nih.govnih.gov These compounds are thought to function by stabilizing G-quadruplex structures that can form in the telomeric regions of DNA, thereby blocking the action of telomerase. nih.gov The efficacy of these acridine-based inhibitors underscores the potential role of the dimethylaminoethyl group, when attached to a suitable scaffold, in targeting DNA-enzyme complexes.
Table 3: Examples of Acridine Analogs and Their Targets
| Compound | Target(s) | Proposed Mechanism | Relevance of Dimethylaminoethyl Group |
|---|---|---|---|
| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | DNA Topoisomerase I/II nih.govacs.org | DNA intercalation and stabilization of the enzyme-DNA cleavable complex. | Cationic side chain enhances DNA binding. nih.gov |
| Methylated Pentacyclic Acridinium Salts | Telomerase nih.gov | Stabilization of G-quadruplex DNA structures. | Not present, but highlights the acridine core's role in DNA targeting. |
| 3,6-disubstituted acridines | Telomerase nih.gov | Stabilization of G-quadruplex DNA structures. | Various substitutions explored to optimize potency. |
Phosphoinositide-specific phospholipase C (PI-PLC) enzymes are central to cellular signal transduction. wikipedia.org They catalyze the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). allenpress.com This signaling cascade regulates a vast array of cellular processes, and dysregulation of PI-PLC activity is implicated in various diseases. nih.gov
PI-PLC enzymes are a family of 13 isoforms grouped into six subfamilies (β, γ, δ, ε, η, ζ). wikipedia.org The inhibition of these enzymes is an area of active research. Known inhibitors often possess structural features that allow them to interact with the enzyme's catalytic domain or with its membrane-binding domains. For example, the bacterial PI-PLC from Bacillus cereus has been crystallized in complex with its inhibitor myo-inositol, revealing key interactions in the active site. nih.govfishersci.com In mammalian cells, inhibitors often need to access the enzyme at the plasma membrane. The structural features of PI-PLC isoforms include various domains like the PH, C2, and XY catalytic domains, which offer multiple sites for inhibitor interaction. nih.gov While no direct studies link this compound to PI-PLC inhibition, the presence of the lipophilic ester and the potentially charged dimethylaminoethyl group provides functionalities that could, in principle, interact with the complex surface of PI-PLC enzymes at the membrane interface. Further investigation would be required to determine if analogs of this compound could be developed as modulators of this important signaling pathway.
Specific Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase) by Related Compounds
The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions characterized by cholinergic deficit. nih.govnih.gov Analogs of this compound, particularly those containing a pyroglutamic acid scaffold, have been investigated for their potential to inhibit these enzymes.
Derivatives of pyroglutamic acid have been explored as potential inhibitors of both AChE and BChE. For instance, studies on various heterocyclic compounds have demonstrated that specific structural features can lead to potent and sometimes selective inhibition of these enzymes. nih.govnih.gov Research into pyrrole (B145914) derivatives, for example, has identified compounds with a 1,3-diaryl-pyrrole skeleton that exhibit high selectivity for BChE over AChE, with IC50 values comparable to the established drug donepezil. nih.gov One such compound, 3p , was found to inhibit BChE in a mixed competitive mode. nih.gov
Similarly, investigations into uracil (B121893) derivatives have revealed compounds with significant inhibitory activity against both AChE and BuChE, with IC50 values in the micromolar range. nih.gov Molecular docking and dynamics simulations suggest that these inhibitors may obstruct the entrance to the active site of the enzymes. nih.gov
While direct studies on this compound are limited, the known inhibitory activities of other pyroglutamic acid-containing molecules suggest that its analogs could also interact with and potentially inhibit cholinesterases. The presence of the pyroglutamate ring, combined with various substituents, could allow for interactions with the catalytic or peripheral anionic sites of AChE and BChE.
Table 1: Inhibitory Activity of Selected Related Compounds against Cholinesterases
| Compound Class | Target Enzyme | IC50 (µM) | Inhibition Mode |
| 1,3-diaryl-pyrrole derivative (3p) nih.gov | BChE | 1.71 ± 0.087 | Mixed competitive |
| Uracil derivative (Compound 4) nih.gov | AChE | 0.088 | Mixed |
| Uracil derivative (Compound 4) nih.gov | BuChE | 0.137 | Mixed |
Inhibition of Cyclin-Dependent Kinase 4/6 (CDK4/6) Mediated Phosphorylation Pathways
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. google.com Small molecule inhibitors of CDK4/6 can block the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase. nih.gov
While there is no direct evidence of this compound inhibiting CDK4/6, the exploration of diverse small molecules as CDK4/6 inhibitors is an active area of research. These inhibitors often feature heterocyclic scaffolds that can fit into the ATP-binding pocket of the kinases. The general mechanism of these inhibitors involves competing with ATP, thus preventing the kinase from phosphorylating its substrates. nih.gov
Furthermore, CDK4/6 inhibitors have been shown to modulate the tumor microenvironment and enhance anti-tumor immunity by promoting T-cell activation and memory. nih.govnih.gov This immunomodulatory effect is an important aspect of their therapeutic potential. Given the structural diversity of known CDK4/6 inhibitors, it is conceivable that novel analogs of this compound could be designed to target this pathway.
Investigation of Direct Ligand-Target Binding and Interactions with Macromolecules
The direct interaction between a small molecule and its protein target is fundamental to its mechanism of action. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed to elucidate these interactions at an atomic level. drughunter.com
For analogs of this compound, such as those containing a pyroglutamide core, studies have revealed specific binding modes with their targets. For example, virtual screening and subsequent experimental validation have identified tricyclic pyroglutamide derivatives as potent inverse agonists of the nuclear receptor RORγt. nih.gov Docking studies of these analogs showed that the pyroglutamide moiety and its substituents form key hydrogen bonds and hydrophobic interactions within the ligand-binding domain of the receptor. nih.gov
In another example, computational studies have shown that pyroglutamic acid can bind to the catalytic pocket of enzymes like human recombinant phosphodiesterase-5A1 (PDE5A1) and human angiotensin-converting enzyme (ACE) through hydrogen bonding and van der Waals interactions. researchgate.net These findings highlight the versatility of the pyroglutamate scaffold in interacting with diverse protein targets. The specific interactions of this compound analogs would be dictated by the nature of their substituents and the topology of the target's binding site.
Table 2: Predicted Binding Interactions of a Pyroglutamide Analogue
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| RORγt | Trp317, His479, Ile400, Phe401, Met365, Arg364 | Hydrophobic contacts | nih.gov |
Mechanisms of DNA Intercalation and Nucleic Acid Binding by Related Structures
DNA intercalators are molecules that can insert themselves between the base pairs of DNA, leading to structural distortions and interference with DNA replication and transcription. rsc.org This mechanism is a hallmark of many anticancer and antimicrobial drugs.
Compounds with planar aromatic ring systems are often capable of DNA intercalation. While this compound itself is not planar, its analogs could be designed to incorporate such features. The study of DNA bis-intercalators, which have two planar groups connected by a linker, has shown that these molecules can cross-link DNA duplexes, inducing significant topological changes. nih.gov These interactions can lead to a transition from the B-form to an A-form-like DNA conformation. nih.gov
Some DNA intercalators can also induce chromatin damage and lead to the degradation of RNA Polymerase II, impacting general transcription. nih.gov The ability of a molecule to intercalate into DNA is influenced by its size, shape, and charge. While there is no direct evidence of DNA intercalation by simple pyroglutamic acid derivatives, the possibility of designing analogs with intercalating properties remains.
In Vitro Biological Activity Profiles of 2 Dimethylamino Ethyl 5 Oxo L Prolinate Analogs
Anticancer Activity in Cultured Cell Lines and Preclinical Models
Analogs of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate have shown significant promise as anticancer agents in various laboratory studies. Their activity spans from inhibiting the growth of cancer cells to inducing their death, with some compounds showing selectivity for specific cancer types.
A variety of synthetic analogs have demonstrated potent anti-proliferative activity across a wide spectrum of human cancer cell lines. nih.gov For instance, N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides, which share the N-[2-(dimethylamino)ethyl] side chain, exhibit broad-spectrum antileukemic activity. nih.gov Similarly, new derivatives of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine have shown superior potency compared to the established drug sorafenib (B1663141) against cell lines such as MKN-45 (gastric carcinoma), H460 (lung cancer), and HT-29 (colon adenocarcinoma). nih.gov The most promising of these compounds, designated 11f, displayed IC50 values of 51, 72, and 130 nM against MKN-45, H460, and HT-29 cells, respectively. nih.gov
Another structurally related compound, des-methyl, des-amino pateamine A (DMDA-PatA), has potent antiproliferative effects against numerous human cancer cell lines while exhibiting lower cytotoxicity against non-proliferating human fibroblasts. nih.gov Furthermore, a platinum triamine complex, DPR, which incorporates a 2-(diethylamino)ethyl benzoate (B1203000) component, effectively inhibits the proliferation of a panel of 51 tumor cell lines. nih.gov Studies on other compounds like 2-oxoquinoline derivatives have also shown anti-proliferative effects against human colon cancer cell lines HCT116 and LoVo. scispace.com The anti-tumorigenic properties of these varied analogs underscore the potential of this chemical class in cancer research. researchgate.net
Table 1: Anti-Proliferative Activity of Selected Analogs
| Compound Class/Analog | Cancer Cell Lines Affected | Key Findings | Source |
|---|---|---|---|
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives (e.g., 11f) | MKN-45 (gastric), H460 (lung), HT-29 (colon) | IC50 values of 51, 72, and 130 nM, respectively; more potent than sorafenib. | nih.gov |
| N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide derivatives | Leukemia P388 | Showed very broad structure-activity relationships for antileukemic activity. | nih.gov |
| des-methyl, des-amino pateamine A (DMDA-PatA) | Wide variety of human cancer cell lines | Potent antiproliferative activity with low cytotoxicity against non-proliferating cells. | nih.gov |
| cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) (DPR) | Panel of 51 tumor cell lines | High selective activity for neuroblastoma, SCLC, ovarian cancer, and leukemia cell lines. | nih.gov |
| 2-oxoquinoline derivatives (CQAH) | HCT116 and LoVo (colon) | Substantial apoptotic and anti-proliferative effects observed. | scispace.com |
The anti-proliferative activity of these compounds is often linked to their ability to interfere with the cancer cell cycle. Several analogs induce cell cycle arrest, effectively halting the division and proliferation of malignant cells. A notable mechanism is the arrest of cells in the G1 phase. nih.govnih.gov For example, treatment with the CDK7 inhibitor BS-181, an analog in its functional class, leads to G1 cell cycle arrest in Jurkat T-cell leukemia clones. nih.gov This cytostatic effect contributes significantly to its anti-leukemic activity. nih.gov The G1 arrest is induced through a mechanism that appears to be independent of the anti-apoptotic protein BCL-2. nih.gov In some cases, treatment with these compounds leads to a rapid shutdown of DNA synthesis, causing cells to accumulate in the S phase of the cell cycle. nih.gov
Beyond halting proliferation, many analogs actively induce programmed cell death, or apoptosis, in cancer cells. The platinum complex DPR is a potent trigger of apoptosis, as demonstrated by DAPI staining, activation of the p53 protein, and DNA laddering on agarose (B213101) gel electrophoresis. nih.gov Similarly, high concentrations of 5-oxo-eicosatetraenoate (ETE) analogs can cause apoptosis in cancer cell lines like MDA-MB-231 and MCF7. nih.gov The 2-oxoquinoline derivative CQAH induces apoptosis in colon cancer cells by activating caspase-3 and promoting the cleavage of PARP, a key protein involved in DNA repair and cell death. scispace.com This compound also alters the balance of pro- and anti-apoptotic proteins by reducing the expression of Mcl-1 and Bcl-xL while increasing the expression of the pro-apoptotic protein Bak. scispace.com The anti-leukemic activity of the CDK7 inhibitor BS-181 is also largely attributed to the induction of BCL-2-sensitive apoptosis, which is preferentially triggered in G1-arrested cells through an extrinsic, TRAIL/DR5-dependent pathway. nih.gov
Analogs of this compound have demonstrated notable selectivity against particular types of cancers. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamides show remarkable activity against the Lewis lung solid tumor in vivo. nih.gov The platinum complex DPR exhibits high selective activity against neuroblastoma, small cell lung cancer (SCLC), ovarian cancer, and leukemia cell lines. nih.gov This selectivity suggests a potential for targeted therapies against these specific malignancies. nih.gov
Derivatives of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine also displayed a degree of selectivity, with compounds showing superior potency against MKN-45, H460, and HT-29 cell lines compared to other cancer types. nih.gov Furthermore, research on the anticancer nucleoside 4'-ethynyl-2'-deoxycytidine (B12373897) (EdC) revealed preferential activity against diffuse large B-cell lymphoma (DLBCL) and acute lymphoblastic leukemia (ALL). nih.gov The marine-derived analog, DMDA-PatA, has also shown potent anticancer activity in several human cancer xenograft models, including significant regressions in melanoma models. nih.gov
Table 2: Selective Anticancer Activity of Analogs
| Compound Class/Analog | Selective Target | Source |
|---|---|---|
| N-[2-(Dimethylamino)ethyl]acridine-4-carboxamides | Leukemia (P388), Lewis lung solid tumor | nih.gov |
| cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) (DPR) | Neuroblastoma, SCLC, ovarian cancer, leukemia | nih.gov |
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives | MKN-45 (gastric), H460 (lung), HT-29 (colon) | nih.gov |
| 4'-ethynyl-2'-deoxycytidine (EdC) | Diffuse large B-cell lymphoma (DLBCL), acute lymphoblastic leukemia (ALL) | nih.gov |
| des-methyl, des-amino pateamine A (DMDA-PatA) | LOX and MDA-MB-435 melanoma models | nih.gov |
Antimicrobial and Antifungal Potencies of Proline and Benzoate Derivatives
In addition to anticancer effects, related proline and benzoate derivatives have shown potential as antimicrobial and antifungal agents. Proline-rich antimicrobial peptides (PrAMPs) are known for their efficacy against both Gram-negative and Gram-positive bacteria. nih.govmdpi.com These peptides often work by penetrating the microbial cell membrane and interacting with intracellular targets, such as the ribosome. nih.gov Studies on PrAMPs have demonstrated potent effects against pathogens like Pseudomonas aeruginosa and the fungus Cryptococcus neoformans, with minimal inhibitory concentrations (MICs) as low as 1.6 to 3.12 μM. nih.govresearchgate.net
Benzoate and benzoxazepine derivatives also exhibit antimicrobial properties. mdpi.comscielo.br In a study of 2-acyl-1,4-benzohydroquinone derivatives, compounds showed significant antifungal activity against various Candida species and filamentous fungi. mdpi.com The most active compound, 2-octanoylbenzohydroquinone, had MIC values ranging from 2 to 16 μg/mL, which were comparable to the standard antifungal drug amphotericin B against certain strains like Candida krusei and Rhizopus oryzae. mdpi.com However, the antimicrobial activity of some synthesized benzoxazepine derivatives was found to be more limited, with significant effects noted against only certain bacterial pathogens. scielo.br
Table 3: Antimicrobial and Antifungal Activity
| Compound Class/Analog | Target Organism(s) | Key Findings | Source |
|---|---|---|---|
| Proline-rich Antimicrobial Peptides (PrAMPs) | Pseudomonas aeruginosa, Cryptococcus neoformans | Potent activity with MIC values as low as 1.6-3.12 μM. | nih.govresearchgate.net |
| 2-Acyl-1,4-benzohydroquinone derivatives | Candida spp., Aspergillus spp., Rhizopus oryzae | MIC values (2-16 μg/mL) comparable to amphotericin B for some strains. | mdpi.com |
| Tryptophan-rich and Proline-rich peptides | Gram-positive and Gram-negative bacteria, fungi | Broad-spectrum activity. | mdpi.com |
| Benzoxazepine derivatives | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus cereus | Limited activity, with two compounds showing significant effects. | scielo.br |
Antioxidant Effects and Free Radical Scavenging Activities
A number of proline and 5-oxo derivatives have been investigated for their ability to counteract oxidative stress. mdpi.comnih.gov Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various diseases. mdpi.com Proline amides derivatized with antioxidant moieties like Trolox and ferulic acid have been synthesized and tested. mdpi.com Many of these compounds were effective at inhibiting lipid peroxidation, with IC50 values as low as 8 μM, and were also able to reduce the DPPH free radical. mdpi.com
Similarly, the 8-oxo derivatives of xanthine (B1682287) drugs like pentoxifylline (B538998) are significantly better at scavenging hydroxyl and peroxyl radicals than the parent compounds. nih.gov These 8-oxo derivatives proved to be potent inhibitors of lipid peroxidation in human erythrocyte membranes. nih.gov The antioxidant activity of various compounds can be measured using assays such as the Oxygen Radical Antioxidant Capacity (ORAC) assay, which quantifies the ability of a compound to block peroxyl radical oxidation. mdpi.com While some benzoate derivatives showed only moderate antioxidant activity in FRAP, ABTS, and DPPH assays, the general findings indicate that the inclusion of proline or 5-oxo functional groups can contribute to a molecule's free radical scavenging capabilities. mdpi.comresearchgate.net
Table 4: Antioxidant and Free Radical Scavenging Activity
| Compound Class/Analog | Assay/Activity | Key Findings | Source |
|---|---|---|---|
| Proline amides (with Trolox, ferulic acid) | Lipid peroxidation inhibition, DPPH reduction | Inhibited lipid peroxidation (IC50 as low as 8 μΜ) and reduced DPPH radical. | mdpi.com |
| 8-oxo derivatives of pentoxifylline and lisofylline | Hydroxyl and peroxyl radical scavenging, lipid peroxidation inhibition | Significantly better scavengers and inhibitors than parent drugs. | nih.gov |
| 2-Acyl-1,4-benzohydroquinone derivatives | FRAP, ABTS, DPPH assays | Showed moderate antioxidant activity compared to standards. | mdpi.com |
| Various plant extracts | DPPH, Hydroxyl, Nitric oxide radical scavenging | Demonstrated strong radical scavenging effects in vitro. | researchgate.net |
Antiviral Activities, Including Human Immunodeficiency Virus Type 1 (HIV-1) Integrase Inhibition
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continued search for novel antiviral agents that can target various stages of the viral life cycle. nih.gov One crucial enzyme for HIV-1 replication is integrase, which catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Inhibition of this enzyme is a validated and attractive therapeutic strategy. nih.govnih.gov
A review of the scientific literature reveals that various chemical scaffolds have been investigated for their potential as HIV-1 integrase inhibitors. nih.gov These include, but are not limited to, β-diketo acids, pyridine-based allosteric inhibitors, and bicyclic pyrimidinones. researchgate.netnih.govijmrhs.com The development of integrase strand transfer inhibitors (INSTIs) has been a major advancement in antiretroviral therapy. nih.gov
Despite extensive research into diverse chemical structures for antiviral and HIV-1 integrase inhibitory activity, a comprehensive search of publicly available scientific literature did not yield specific studies on the antiviral or HIV-1 integrase inhibitory properties of this compound or its close analogs containing the pyroglutamate (B8496135) core. While the field of antiviral drug discovery is active, with research into compounds like (5-oxazolyl)phenyl amines and various esters showing promise against viruses such as Hepatitis C and Influenza, specific data on the target compound is not available. nih.govnih.gov The potential of pyroglutamic acid derivatives in this therapeutic area remains an open question for future investigation.
Anti-Inflammatory Effects of Related Chemical Scaffolds
In contrast to the lack of data on antiviral activity, research has been conducted on the anti-inflammatory properties of chemical scaffolds related to this compound, namely pyroglutamic acid (also known as 5-oxoproline) derivatives. These studies provide insight into the potential for this class of compounds to modulate inflammatory pathways.
Research has shown that certain L-pyroglutamic acid esters and pyroglutamyl dipeptides exhibit anti-inflammatory activity in vitro. researchmap.jpnih.govnih.gov For instance, a study on a series of L-pyroglutamic acid analogues demonstrated that several compounds could inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov
Another study investigated the effects of various pyroglutamyl dipeptides on LPS-stimulated RAW 264.7 macrophages. nih.gov The findings indicated that these peptides significantly inhibited the secretion of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The study further elucidated that the anti-inflammatory mechanism of pyroglutamyl-leucine involves the blockade of the NF-κB and MAPK signaling pathways. researchmap.jpnih.gov
The following table summarizes the in vitro anti-inflammatory effects of some pyroglutamic acid analogs.
| Compound/Analog | Cell Line | Key Findings | Reference |
| L-Pyroglutamic acid ester (Compound 2e) | BV-2 microglial cells | Displayed anti-inflammatory activity against LPS-induced NO production. | nih.gov |
| L-Pyroglutamic acid ester (Compound 2g) | BV-2 microglial cells | Displayed anti-inflammatory activity against LPS-induced NO production. | nih.gov |
| L-Pyroglutamic acid amide (Compound 4d) | BV-2 microglial cells | Displayed anti-inflammatory activity against LPS-induced NO production. | nih.gov |
| Pyroglutamyl-leucine (pyroGlu-Leu) | RAW 264.7 macrophages | Significantly inhibited the secretion of nitric oxide (NO), tumor necrosis factor (TNF)-α, and interleukin (IL)-6. Inhibited IκBα degradation and MAPK phosphorylation. | researchmap.jpnih.gov |
| Pyroglutamyl-valine (pyroGlu-Val) | RAW 264.7 macrophages | Significantly inhibited the secretion of nitric oxide (NO), tumor necrosis factor (TNF)-α, and interleukin (IL)-6. | nih.gov |
| Pyroglutamyl-methionine (pyroGlu-Met) | RAW 264.7 macrophages | Significantly inhibited the secretion of nitric oxide (NO), tumor necrosis factor (TNF)-α, and interleukin (IL)-6. | nih.gov |
| Pyroglutamyl-phenylalanine (pyroGlu-Phe) | RAW 264.7 macrophages | Significantly inhibited the secretion of nitric oxide (NO), tumor necrosis factor (TNF)-α, and interleukin (IL)-6. | nih.gov |
These findings suggest that the pyroglutamate scaffold is a promising starting point for the development of novel anti-inflammatory agents. The observed in vitro activity warrants further investigation into the structure-activity relationships and the potential therapeutic applications of these compounds in inflammatory conditions.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Dimethylamino Ethyl 5 Oxo L Prolinate Analogs
Correlating Specific Structural Modifications with Enhanced Biological Potency and Selectivity
The biological activity of 2-(dimethylamino)ethyl 5-oxo-L-prolinate analogs can be significantly influenced by modifications to various parts of the molecule, including the pyroglutamic acid ring, the ester linkage, and the terminal amino group.
Modifications of the Pyroglutamic Acid Ring:
Research into pyroglutamic acid derivatives has revealed that substitutions on the lactam ring can dramatically alter biological activity. For instance, in a series of 4-biphenylsulphonyl-L(+)-pyroglutamic acid derivatives, cytotoxic activity against leukemia cell lines was observed, whereas the compounds were inactive against a breast cancer cell line and normal human peripheral blood mononuclear cells. researchgate.net This indicates that the addition of a bulky arylsulfonyl group at the 4-position of the pyroglutamic acid ring can confer selective anticancer activity.
Modifications of the Ester Group:
The nature of the ester group is a critical determinant of potency and selectivity. In studies of related pyroglutamic acid amides, which serve as valuable surrogates for understanding ester interactions, modifications to the amide linkage were key to identifying potent antagonists of the P2X7 receptor. nih.gov For esters, variations in the alcohol moiety can influence physicochemical properties such as lipophilicity and metabolic stability, which in turn affect bioavailability and potency.
Modifications of the Amino Group:
The terminal amino group, in this case, a dimethylamino moiety, plays a significant role in the pharmacological profile of these compounds, particularly in their potential as nootropic or cholinergic agents. The basicity and steric bulk of this group can influence receptor interactions and cellular uptake. In a study of N-phenyl-(alkyl)-5-(dialkylamino)methyl-2-amino-2-oxazolines, the nature of the dialkylamino group was found to be important for antihistaminic activity. nih.gov While not direct analogs, these findings suggest that systematic variation of the N-alkyl substituents (e.g., from methyl to ethyl) and the length of the alkyl chain connecting the ester and the amine could modulate the biological activity of this compound analogs.
A systematic study on N-phenylacrylamides, while a different chemical class, provides insights into the effects of substitution near an amine. It was found that the electron-donating or withdrawing ability of substituents significantly impacts reactivity. nih.gov For aminoalkyl esters of pyroglutamic acid, it is conceivable that the pKa of the tertiary amine, influenced by the nature of the N-alkyl groups, could affect interactions with biological targets.
Interactive Data Table: SAR of Pyroglutamic Acid Derivatives
| Compound Series | Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| 4-Biphenylsulphonyl-L(+)-pyroglutamic acid derivatives | Addition of a bulky arylsulfonyl group at the 4-position | Cytotoxic towards leukemia cell lines (K562, Jurkat E6.1, U937) | researchgate.net |
| Pyroglutamic acid amide analogues | Variation of amide substituents | Potent P2X7 receptor antagonism | nih.gov |
| N-phenyl-(alkyl)-5-(dialkylamino)methyl-2-amino-2-oxazolines | Variation of the dialkylamino group | Modulated antihistaminic activity | nih.gov |
Rational Design Strategies for Optimizing Ligand-Target Interactions
Rational drug design is a cornerstone in the development of novel therapeutic agents, including analogs of this compound. nih.gov This approach leverages an understanding of the three-dimensional structure of the biological target and the SAR of known ligands to design new molecules with improved affinity and selectivity.
One key strategy involves the use of conformationally constrained analogs. By introducing rigid structural elements, it is possible to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target and enhancing potency. For example, bicyclic lactams derived from pyroglutamic acid have been used to create conformationally restricted analogs of amino acids. rsc.org This principle can be applied to the design of pyroglutamate (B8496135) esters to improve their interaction with specific receptors or enzymes.
Structure-based drug design (SBDD) is another powerful strategy. If the crystal structure of the target protein is known, computational docking studies can be employed to predict how different analogs of this compound would bind. This allows for the in-silico evaluation of various structural modifications, such as altering the length of the aminoethyl chain or substituting the dimethylamino group with other functionalities, to optimize interactions with key residues in the binding site.
Furthermore, the synthesis of derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids, which are structurally related to pyroglutamic acid, highlights a strategy where cyclization of precursor molecules can lead to novel scaffolds with potential antiproliferative activity. mdpi.com This demonstrates how exploring alternative ring systems based on the pyroglutamate core can be a fruitful avenue in rational drug design.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based drug design methods, such as pharmacophore modeling, become invaluable. A pharmacophore model represents the essential steric and electronic features that a molecule must possess to exhibit a specific biological activity.
For analogs of this compound, a pharmacophore model would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the lactam).
A hydrogen bond donor (the lactam N-H, if unsubstituted).
A hydrogen bond acceptor (the ester carbonyl oxygen).
A positively ionizable feature (the tertiary amine).
Hydrophobic regions corresponding to the pyrrolidine (B122466) ring and the N-alkyl groups.
By aligning a series of active and inactive analogs, a 3D pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to be active. It also serves as a guide for the design of new analogs with improved properties by ensuring that any proposed modifications retain the key pharmacophoric features. While a specific pharmacophore model for this compound analogs is not publicly available, the principles of its development are well-established in medicinal chemistry.
The Impact of Stereochemistry on Biological Activity and Specificity
Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound, which is derived from the naturally occurring L-glutamic acid. Biological systems, being chiral themselves, often exhibit stereospecific interactions with drugs.
The pyroglutamic acid moiety possesses a stereocenter at the C2 position. Studies have shown that the two stereoisomers of pyroglutamic acid, L- and D-PCA, can have different biological activities. For instance, L-PCA has been found to interact with excitatory amino acid receptors in the brain, while the D-isomer is less active at these sites. nih.gov This underscores the importance of the stereochemistry of the pyroglutamic acid core in determining the pharmacological profile of its derivatives.
The synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid demonstrates how the inherent chirality of the starting material can be used to control the stereochemistry of the final products. rsc.org This is crucial because different stereoisomers of a drug can have different potencies, efficacies, and even different pharmacological activities. In some cases, one enantiomer may be therapeutically active while the other is inactive or even contributes to undesirable side effects.
Therefore, in the design and synthesis of analogs of this compound, maintaining the correct stereochemistry at the C2 position of the pyroglutamate ring is likely essential for retaining the desired biological activity. Furthermore, the introduction of new stereocenters, for example, by substitution on the pyroglutamic acid ring or the aminoalkyl chain, would necessitate the separation and individual biological evaluation of the resulting diastereomers to fully understand their SAR. Studies on isosteviol-based aminoalcohols have shown that stereoselective transformations are key to obtaining compounds with reliable antiproliferative activity, highlighting the general importance of stereocontrol in drug design. nih.gov
Advanced Computational and Theoretical Research for 2 Dimethylamino Ethyl 5 Oxo L Prolinate Systems
Molecular Docking Simulations for Ligand-Protein Binding Mode Predictions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is instrumental in understanding the interaction between 2-(Dimethylamino)ethyl 5-oxo-L-prolinate and its potential protein targets. The binding affinity and mode are estimated by scoring functions, which can guide the design of more potent and selective analogs. nih.gov
While specific molecular docking studies exclusively on this compound are not extensively available in the public domain, the methodology has been widely applied to similar molecules and relevant biological targets. For instance, research on related compounds demonstrates the utility of docking in predicting interactions with enzymes and receptors involved in neurological pathways. nih.govresearchgate.net Such studies typically involve the preparation of the ligand and protein structures, followed by the docking simulation using software like AutoDock or Glide. The results are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity.
Table 1: Representative Data from Molecular Docking Studies of Related Compounds
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrrolidone Derivatives | Acetylcholinesterase | -8.5 to -10.2 | Trp84, Tyr130, Phe330 |
| Dimethylaminoethyl Esters | Nicotinic Acetylcholine (B1216132) Receptor | -7.9 to -9.5 | Trp149, Tyr190, Tyr198 |
| L-Proline Analogs | NMDA Receptor | -6.8 to -8.1 | Arg523, Thr534, Asp732 |
This table presents hypothetical data based on typical findings for related compound classes to illustrate the type of information generated from molecular docking studies.
Quantum Chemical Calculations for Reactivity, Charge Distribution, and Frontier Orbitals
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. nih.gov For this compound, these calculations can reveal important properties like charge distribution, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).
The charge distribution indicates the electron-rich and electron-deficient regions of the molecule, which are critical for its interaction with biological targets. The MEP map visually represents these charged areas, highlighting potential sites for electrophilic and nucleophilic attack. The HOMO and LUMO energies are key indicators of a molecule's reactivity; a smaller energy gap between HOMO and LUMO suggests higher reactivity.
Table 2: Calculated Quantum Chemical Properties of a this compound Analog
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
This table presents hypothetical data for a structural analog to demonstrate the outputs of quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties (descriptors) that are most influential on the activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.
The development of a QSAR model for this compound and its derivatives would involve several steps:
Data Set Preparation: A series of analogs with known biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each analog.
Model Building: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would be used to create the QSAR equation.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
While a specific QSAR model for this compound is not readily found in published literature, the principles of QSAR are broadly applicable in neuropharmacology.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analog Design
In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. mdpi.comnih.govmdpi.com These computational models can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.govresearchgate.net
For the design of novel analogs of this compound, in silico ADME tools can help to prioritize compounds with favorable drug-like properties. For example, models can predict whether a compound is likely to be a substrate or inhibitor of key drug-metabolizing enzymes like cytochrome P450s. mdpi.com
Table 3: Predicted ADME Properties for a Hypothetical Analog of this compound
| ADME Property | Predicted Value/Classification |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Yes |
| CYP2D6 Inhibitor | No |
| LogP (Lipophilicity) | 1.5 |
| Aqueous Solubility | Good |
This table presents hypothetical ADME predictions to illustrate the utility of these in silico tools.
Advanced Analytical Methodologies for Research on 2 Dimethylamino Ethyl 5 Oxo L Prolinate and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) serves as a fundamental tool for the separation and quantification of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate and its related compounds. The versatility of HPLC allows for the development of robust methods tailored to the physicochemical properties of the analyte.
Research Findings: Methodologies for the analysis of amino acid derivatives and related compounds are well-established, providing a framework for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach.
Stationary Phase: A C18 column is frequently employed, offering effective separation of moderately polar compounds from complex mixtures. For instance, in the analysis of related amino acid derivatives, C18 columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm are standard. nih.gov
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The inclusion of modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and retention time reproducibility by controlling the ionization state of the analyte. nih.govankara.edu.tr A gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to resolve all components in a complex sample.
Detection: Ultraviolet (UV) detection is commonly used, typically at a low wavelength such as 210-230 nm, where the amide bond of the pyroglutamate (B8496135) ring exhibits absorbance. sigmaaldrich.comsigmaaldrich.com For enhanced sensitivity and selectivity, especially in complex biological samples, fluorescence detection can be employed following derivatization with a fluorogenic reagent.
A typical HPLC setup for the analysis of a compound like this compound would involve the parameters detailed in the table below.
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Value/Type |
|---|---|
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25-35 °C |
| Injection Volume | 10 µL |
This table is interactive. You can sort and filter the data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Identification
For highly sensitive and specific quantification in complex biological matrices such as plasma, serum, or brain microdialysates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.comdtic.mil This technique combines the separation power of HPLC with the mass-resolving capability and structural information provided by mass spectrometry.
Research Findings: The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation. This process provides exceptional selectivity and reduces chemical noise.
Sample Preparation: Prior to analysis, biological samples require purification to remove interfering substances like proteins and salts. Common techniques include protein precipitation with organic solvents (e.g., methanol or acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govmdpi.com The use of a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects. nih.gov
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred over conventional HPLC as it utilizes columns with smaller particle sizes (e.g., <2 µm), providing faster analysis times and higher resolution. nih.govresearchgate.net
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used for compounds containing amine groups, such as this compound. The specific precursor-to-product ion transitions (MRMs) must be optimized for the analyte. For the related compound L-pyroglutamic acid, a transition of m/z 130.0 -> 84.0 has been utilized. sciex.com For this compound, one would expect a precursor ion corresponding to its protonated molecule [M+H]⁺, with fragmentation occurring at the ester linkage or within the pyroglutamate or dimethylaminoethyl moieties.
Table 2: Representative LC-MS/MS Parameters for Quantification
| Parameter | Value/Type |
|---|---|
| Chromatography | UHPLC with C18 column (e.g., 1.7 µm particle size) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | Analyte-specific m/z |
| Product Ion | Analyte-specific m/z |
| Internal Standard | Stable Isotope-Labeled Analyte |
This table is interactive. You can sort and filter the data.
This approach achieves high-throughput determination with detection limits often in the low femtomole (fmol) range. nih.govresearchgate.net
On-Tissue Chemical Derivatization for Mass Spectrometry Imaging (MALDI MSI) in Biological Samples
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI) is a powerful technique that maps the spatial distribution of molecules directly within tissue sections, preserving the anatomical context. acs.orgnih.gov However, the direct analysis of small, polar molecules like this compound can be challenging due to low ionization efficiency and interference from the biological matrix and the MALDI matrix itself. nih.govresearchgate.net
Research Findings: On-tissue chemical derivatization (OTCD) has emerged as a key strategy to overcome these limitations. nih.govresearchgate.net This involves applying a chemical reagent directly onto the tissue section to covalently modify the target analyte, thereby enhancing its detectability.
Derivatization of the Carboxyl Group: The pyroglutamate moiety contains a carboxylic acid. Reagents that specifically target and tag carboxyl groups can significantly improve ionization efficiency in positive ion mode. For example, 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) can be used in the presence of coupling reagents to attach a pre-charged tag to carboxylic acids, allowing for sensitive detection and imaging of metabolites that are otherwise difficult to visualize. acs.orgnih.gov
Complexation of the Quaternary Ammonium (B1175870) Group: The dimethylaminoethyl portion of the molecule contains a tertiary amine which will be protonated at physiological pH, behaving like a quaternary ammonium compound. These can be challenging to detect in the low mass range due to interferences. A novel strategy involves using a "supermolecule" like cucurbit sigmaaldrich.comuril, which is sprayed onto the tissue. rsc.org This molecule forms a highly stable, non-covalent complex with quaternary ammonium compounds, shifting their detected mass to a higher, interference-free region of the spectrum and enabling their selective imaging. rsc.org
The OTCD-MSI workflow involves tissue sectioning, application of the derivatization reagent, application of the MALDI matrix, and subsequent analysis using a high-resolution mass spectrometer, such as a MALDI-FTICR instrument, to generate ion images. acs.org This methodology provides invaluable insights into the localization of the compound within specific anatomical structures, such as different regions of the brain. nih.gov
Chiral Separation Techniques for Enantiomeric Analysis and Purity Assessment
Since the compound is specifically the L-prolinate ester, it is critical to have analytical methods capable of distinguishing between the L- and D-enantiomers to ensure enantiomeric purity. Chiral separation techniques are essential for this purpose.
Research Findings: Chiral HPLC is the predominant technique for enantiomeric analysis. mdpi.com Separation can be achieved through two main approaches:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common method, where enantiomers are separated on an HPLC column that contains a chiral selector immobilized on the stationary phase. For pyroglutamic acid and its derivatives, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide (e.g., teicoplanin-based) CSPs have proven effective. ankara.edu.trsigmaaldrich.comsigmaaldrich.com For example, the Astec® CHIROBIOTIC® T column, which is based on teicoplanin, has been successfully used for the baseline separation of pyroglutamic acid enantiomers. sigmaaldrich.comsigmaaldrich.com
Table 3: Example of a Chiral HPLC Method for Pyroglutamic Acid Enantiomers
| Parameter | Value/Type |
|---|---|
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Methanol/Acetic Acid/Triethylamine (54.5:45:0.3:0.2) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 220 nm |
| Column Temperature | 23 °C |
Source: Sigma-Aldrich Application Note sigmaaldrich.comsigmaaldrich.com
This table is interactive. You can sort and filter the data.
Indirect Separation via Diastereomer Formation: This method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers. mdpi.com Since diastereomers have different physical properties, they can be separated on a standard (achiral) HPLC column, such as a C18 column. nih.govresearchgate.net For instance, L-pyroglutamic acid itself can be used as a chiral labeling reagent to separate the enantiomers of chiral amines. nih.govresearchgate.net Conversely, a chiral reagent could be used to derivatize the pyroglutamate moiety of the target compound for separation and analysis by LC-MS/MS, allowing for both separation and sensitive quantification of each enantiomer. nih.gov
These chiral separation methods are indispensable for quality control during synthesis and for stereoselective metabolism studies.
Future Research Trajectories and Academic Significance of 2 Dimethylamino Ethyl 5 Oxo L Prolinate Research
Identification of Novel Biological Targets and Pathways
The 5-oxoproline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. mdpi.com Future research should focus on identifying the specific molecular targets of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate. The presence of the dimethylaminoethyl group, a common pharmacophore, suggests potential interactions with receptors and enzymes that recognize acetylcholine (B1216132) or other endogenous amines.
Initial screening efforts could employ broad-based assays to identify a range of potential targets. For instance, the compound could be tested against panels of G-protein coupled receptors (GPCRs), ion channels, and kinases. A study on related tryptamine (B22526) derivatives containing a dimethylaminoethyl group identified potent agonism at the 5-HT1D receptor, suggesting a potential avenue of investigation for serotonergic activity. nih.gov
Furthermore, the pyroglutamate (B8496135) moiety is an endogenous metabolite, and its derivatives may influence metabolic pathways. Research into the effects of L-Prolinamide, 5-Oxo-L-Prolyl-L-Phenylalanyl-4-Hydroxy on the cell wall protein of Pythium spp highlights the potential for 5-oxo-proline derivatives to have antifungal properties by targeting specific microbial proteins. researchgate.net This suggests that this compound could be investigated for antimicrobial activity, with a focus on identifying its specific microbial protein targets.
Exploration of Synergistic Biological Effects with Other Bioactive Compounds
The potential for synergistic interactions between this compound and other bioactive compounds is a promising area of research. Synergism can lead to enhanced therapeutic efficacy and reduced dosages of individual agents, thereby minimizing potential side effects.
Given the potential for this compound to interact with the central nervous system, studies could explore its synergistic effects with known nootropics, antidepressants, or anxiolytics. For example, if the compound exhibits cognitive-enhancing properties, combining it with a cholinesterase inhibitor could lead to a more profound improvement in memory and attention.
In the realm of antimicrobial research, if this compound is found to have activity against multidrug-resistant bacteria, it could be tested in combination with existing antibiotics. Some 5-oxopyrrolidine derivatives have demonstrated promising antimicrobial activity against Gram-positive pathogens. mdpi.com A synergistic approach could potentially restore the efficacy of older antibiotics or combat the emergence of new resistant strains.
Development of Advanced Delivery Systems for Targeted Research Applications
To enhance the efficacy and specificity of this compound in research settings, the development of advanced delivery systems is crucial. These systems can help to overcome biological barriers, such as the blood-brain barrier, and deliver the compound to specific tissues or cell types.
Liposomal encapsulation is a well-established method for improving the pharmacokinetic profile of small molecules. Encapsulating this compound in liposomes could increase its circulation time and facilitate its passage into the brain. Another approach could be the use of polymeric nanoparticles, which can be surface-functionalized with targeting ligands to direct the compound to specific receptors or transporters.
For in vitro studies, the development of controlled-release systems could provide a sustained concentration of the compound to cell cultures, allowing for more accurate and reproducible experiments on its long-term effects.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, the integration of omics technologies is indispensable. These high-throughput methods can provide a global view of the changes that occur in a biological system upon exposure to the compound.
Metabolomics: By analyzing the complete set of metabolites in a cell or organism, metabolomics can reveal how this compound alters metabolic pathways. This could be particularly insightful given that 5-oxoproline is an intermediate in the glutathione (B108866) cycle. ontosight.ai
Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to the compound. This can help to pinpoint the specific proteins and signaling pathways that are modulated by this compound.
Transcriptomics: By measuring the expression levels of all genes in a cell, transcriptomics can provide insights into the genetic and epigenetic mechanisms underlying the compound's activity.
The application of these omics technologies will be instrumental in building a comprehensive picture of the compound's mechanism of action and in identifying novel biomarkers of its activity. mdpi.com
Role in Chemical Probe Development for Biological Pathway Elucidation
A well-characterized small molecule with a specific biological target can serve as a valuable chemical probe to study complex biological pathways. If this compound is found to have a potent and selective interaction with a particular protein, it could be developed into such a probe.
To be an effective chemical probe, the compound should ideally possess high affinity for its target, good cell permeability, and minimal off-target effects. Further medicinal chemistry efforts could focus on optimizing these properties. For instance, analogs of the compound could be synthesized and tested to establish a clear structure-activity relationship (SAR).
Once validated, such a chemical probe could be used to investigate the physiological and pathological roles of its target protein in various disease models. This could involve using the probe to inhibit or activate the target in cell-based assays or in animal models, thereby elucidating the downstream consequences of modulating that particular biological pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
